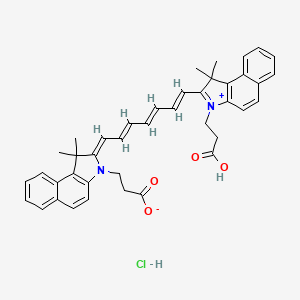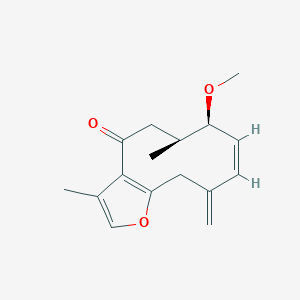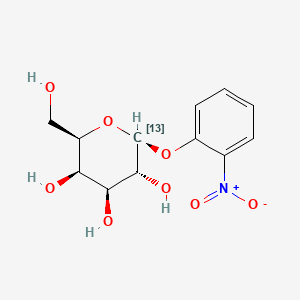
Onpg-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-nitrophenyl-β-D-galactopyranoside-13C (Onpg-13C) is a colorimetric and spectrophotometric substrate used primarily for the detection of β-galactosidase activity. This compound is structurally similar to lactose, with the exception that the glucose moiety is replaced by an o-nitrophenyl group. The 13C labeling is used for tracing and studying metabolic pathways in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C involves the incorporation of a 13C isotope into the o-nitrophenyl-β-D-galactopyranoside molecule. The general synthetic route includes the following steps:
Preparation of 13C-labeled galactose: This involves the incorporation of the 13C isotope into the galactose molecule.
Formation of the glycosidic bond: The 13C-labeled galactose is then reacted with o-nitrophenyl to form the glycosidic bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce 13C-labeled galactose.
Chemical synthesis: Combining the 13C-labeled galactose with o-nitrophenyl under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Onpg-13C undergoes hydrolysis in the presence of β-galactosidase, resulting in the formation of galactose and o-nitrophenol. This reaction is commonly used in biochemical assays to measure β-galactosidase activity .
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, buffer solutions (e.g., sodium phosphate buffer).
Conditions: The reaction is typically carried out at a pH of around 7.0 and a temperature of 37°C.
Major Products
The major products formed from the hydrolysis of this compound are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically .
科学的研究の応用
Onpg-13C is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of β-galactosidase.
Biology: Employed in microbiological assays to differentiate between lactose-fermenting and non-lactose-fermenting bacteria.
Medicine: Utilized in diagnostic tests to detect β-galactosidase activity in clinical samples.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure the presence of β-galactosidase
作用機序
Onpg-13C exerts its effects through the hydrolysis of the glycosidic bond by β-galactosidase. The enzyme catalyzes the cleavage of the bond, resulting in the release of galactose and o-nitrophenol. The molecular target of this compound is the β-galactosidase enzyme, and the pathway involved is the hydrolysis of β-D-galactopyranosides .
類似化合物との比較
Onpg-13C is compared with other β-galactosidase substrates such as:
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside): Forms a blue product upon hydrolysis.
MUG (4-methylumbelliferyl-β-D-galactoside): Produces a fluorescent product.
PNPG (p-nitrophenyl-β-D-galactopyranoside): Yields a yellow product similar to this compound but without the 13C labeling.
The uniqueness of this compound lies in its 13C labeling, which allows for tracing and studying metabolic pathways, making it a valuable tool in research applications .
特性
分子式 |
C12H15NO8 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1 |
InChIキー |
KUWPCJHYPSUOFW-AHIYVFTMSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
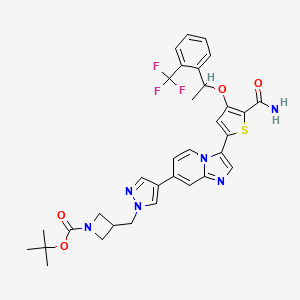




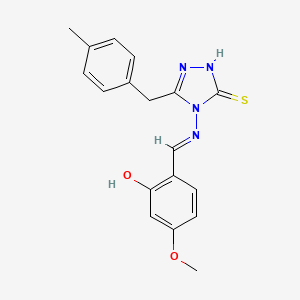

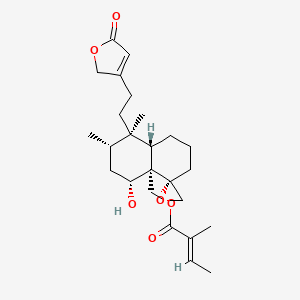
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
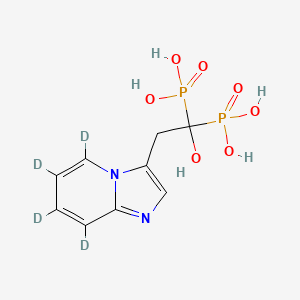
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
